

Application Notes and Protocols for ATP Disodium Salt in Cell Culture Experiments

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Compound of Interest

Compound Name: ATP (disodium salt hydrate)

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Extracellular adenosine 5'-triphosphate (ATP) plays a crucial role as a signaling molecule in the cellular microenvironment, influencing a wide range of physiological and pathological processes.[1][2] When released from cells due to stress, damage, or active secretion, ATP can act as a danger signal, modulating immune responses, cell proliferation, migration, and death. [2][3][4][5] The disodium salt of ATP is a stable and soluble form commonly used in in vitro cell culture experiments to investigate these effects.

These application notes provide an overview of the use of ATP disodium salt in cell culture, including recommended concentration ranges, protocols for key experiments, and visualization of relevant signaling pathways.

Data Presentation: ATP Disodium Salt Concentration Ranges

The optimal concentration of ATP disodium salt is highly dependent on the cell type, the specific purinergic receptors expressed (P2X and P2Y families), and the biological question being investigated.[1][6] The P2X7 receptor, for instance, is known for its low affinity for ATP, often requiring concentrations in the high micromolar to millimolar range for activation.[3][6][7]



Cell Type	Application	ATP Concentration Range	Reference(s)
HeLa (Cervical Cancer)	Cell Migration	10 μM - 1 mM (maximal at 1 mM)	[4]
IMR-32 (Neuroblastoma)	Cell Migration	Maximal at 30 μM	[4]
MCF-7 (Breast Cancer)	Cell Migration	Significant at 100 μM	[4]
SiHa (Cervical Cancer)	Cytotoxicity / Apoptosis	Up to 5 mM	[8]
Mouse Hippocampal Astrocytes	H+ Flux / P2 Receptor Activation	100 μΜ	[9]
THP-1 (Monocytic Leukemia)	NLRP3 Inflammasome Activation	5 mM	[10]
Human 1321N1 Astrocytoma	P2Y2 Receptor Activation	EC50 = 0.0631 - 0.085 μM	[11]
Primary Rat Osteoblasts	ATP Release Inhibition	0.1 - 10 μM (using P2X7 antagonists)	[3]
NSCLC A549 & H1299	ATP Internalization	10 μM - 1 mM	[12]

Experimental Protocols

Protocol 1: Preparation of ATP Disodium Salt Stock Solution

A sterile, pH-adjusted stock solution is critical for reproducible results.

Materials:

• ATP disodium salt powder (e.g., Sigma-Aldrich A2383)



- Nuclease-free water or PBS
- 0.1 M NaOH and 0.1 M HCl for pH adjustment
- Sterile 0.22 μm syringe filter
- Sterile microcentrifuge tubes

Procedure:

- Weigh the desired amount of ATP disodium salt powder in a sterile container.
- Dissolve the powder in nuclease-free water or PBS to the desired stock concentration (e.g., 100 mM). ATP is soluble in water up to 50 mg/ml.
- The initial solution will be mildly acidic (pH ~3.5). Adjust the pH to 7.0-7.4 using 0.1 M NaOH.
 Monitor the pH closely.
- Once the pH is adjusted, bring the solution to the final volume with nuclease-free water or PBS.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C. For short-term storage, 4°C is acceptable for a limited time.[13]

Protocol 2: Induction of Cellular Responses with ATP

This protocol describes the general procedure for treating cultured cells with ATP to study its effects.

Materials:

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium



- Prepared ATP stock solution
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
- The day of the experiment, remove the old medium.
- Wash the cells gently with sterile PBS if required by the specific experimental design (e.g., to remove serum components).
- Prepare the working concentrations of ATP by diluting the stock solution in the appropriate cell culture medium (serum-free or serum-containing, depending on the experiment).
- Add the ATP-containing medium to the cells. Include a vehicle control (medium without ATP).
- Incubate the cells for the desired period (from minutes to hours or days, depending on the endpoint being measured).[8]
- Proceed with the desired downstream analysis (e.g., cell viability assay, cytokine measurement, protein extraction for western blotting).

Protocol 3: Assessment of Cell Viability (ATP-based Luciferase Assay)

A common method to assess the effect of ATP treatment on cell viability is to measure the intracellular ATP levels of the remaining viable cells.[14][15][16]

Materials:

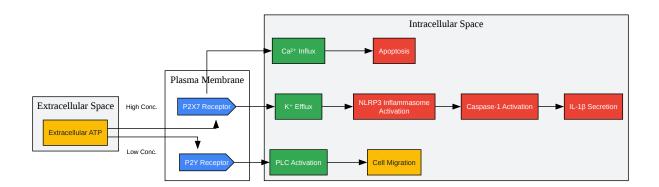
- Cells treated with ATP disodium salt in a white-walled 96-well plate
- Commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
- Luminometer



Procedure:

- After the ATP treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[17]
- Add the ATP detection reagent from the kit to each well in a volume equal to the culture medium volume.[17]
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability by normalizing the luminescence of treated samples to the vehicle control.

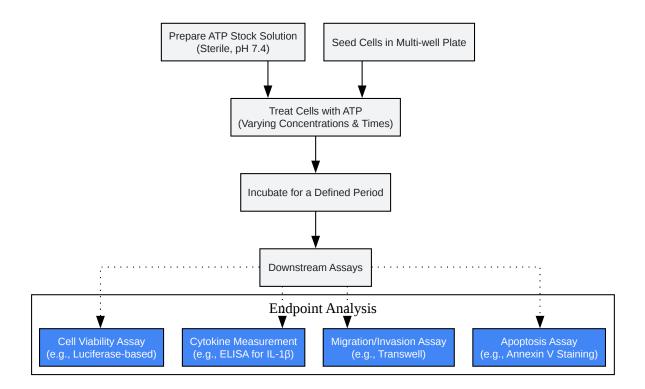
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Extracellular ATP signaling pathways.



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General experimental workflow for ATP treatment.

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